molecular formula C31H46O2 B132989 Phytonadione, (Z)- CAS No. 16033-41-3

Phytonadione, (Z)-

Cat. No. B132989
CAS RN: 16033-41-3
M. Wt: 450.7 g/mol
InChI Key: MBWXNTAXLNYFJB-ODDKJFTJSA-N
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Description

Phytonadione, commonly known as vitamin K1, is a vital nutrient that plays a crucial role in blood clotting and bone metabolism. Although the provided papers do not directly discuss phytonadione, they do touch upon related compounds and biological processes that can be tangentially related to the functions of vitamin K1 in the body. For instance, the synthesis of phytochelatins (PCs) is essential for the detoxification of metals like zinc in plants, which could be indirectly related to the role of vitamins in metal ion homeostasis in organisms .

Synthesis Analysis

The papers provided do not specifically address the synthesis of phytonadione. However, they do offer insights into the synthesis of related compounds. For example, the synthesis of zinc oxide nanoparticles (ZnO NPs) using Papaver somniferum L. demonstrates the potential of plant-mediated synthesis methods, which could be considered when exploring eco-friendly synthesis routes for phytonadione . Additionally, the synthesis of poly-Z-isomers of a C20 analogue of phytoene provides an example of how organic synthesis can be used to create complex molecules with multiple double bonds, which could be relevant when considering the synthesis of phytonadione with its quinone structure .

Molecular Structure Analysis

While the papers do not discuss the molecular structure of phytonadione directly, they do provide information on the structural analysis of related compounds. For instance, the characterization of ZnO NPs using various spectroscopic and microscopic techniques could be analogous to the methods used to analyze the molecular structure of phytonadione . The detailed stereochemistry of poly-Z-isomers of phytoene analogues also highlights the importance of understanding the configuration of double bonds in molecules, which is relevant to the structure of phytonadione .

Chemical Reactions Analysis

The provided papers do not cover the chemical reactions specifically involving phytonadione. However, they do mention the role of phytochelatins in metal sequestration, which could be extrapolated to the general concept of how phytonadione might interact with metal ions, given its role in the biological systems . The synthesis of various isomers of phytoene analogues also sheds light on the types of chemical reactions that might be used to manipulate double bonds in the synthesis of vitamin K-related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phytonadione are not directly discussed in the provided papers. Nonetheless, the analysis of ZnO NPs, including their optical properties and biocompatibility, could provide a framework for discussing the properties of phytonadione, such as its absorption characteristics and interaction with biological systems . The study of phytochelatins and their role in zinc homeostasis also indirectly relates to the importance of understanding the physical and chemical properties of molecules involved in metal ion interactions .

Scientific Research Applications

Enhancing Efficacy of Phytotherapeutics Recent advancements have highlighted the potential of nanoemulsions to improve the therapeutic efficacy of herbal drugs, including those involving Phytonadione. Nanoemulsions serve as novel formulations that can enhance the bioavailability and effectiveness of phytochemicals, presenting a promising approach for both therapeutic and non-therapeutic applications (Narang et al., 2017).

Phytoremediation and Environmental Applications The application of phytochemicals in environmental remediation, particularly phytoremediation, has garnered attention. Phytoremediation utilizes plants and their associated microbes to reduce, eliminate, or transform contaminants in soils, water, and air. Research has emphasized the role of specific phytochemicals in enhancing the efficiency of phytoremediation processes, offering eco-friendly solutions for managing polluted environments (Paz-Ferreiro et al., 2013).

In Vitro Plant Tissue Culture Studies for Phytoremediation In vitro plant tissue cultures, such as callus, cell suspensions, and hairy roots, have been extensively utilized in phytoremediation research. These model systems offer insights into the intrinsic metabolic capabilities of plant cells towards pollutant uptake and detoxification, providing a foundational understanding necessary for the practical application of phytoremediation (Doran, 2009).

Field Trials in Phytoremediation Field trials play a critical role in validating the efficacy of phytoremediation strategies. Such studies assess the real-world applicability of phytoremediation using various plants and amendments, including phytochemicals, to enhance the uptake and degradation of pollutants. These trials provide essential data on the effectiveness, challenges, and potential environmental impacts of employing phytochemicals in phytoremediation efforts (Wang et al., 2020).

Safety And Hazards

Phytonadione is generally safe, but severe and fatal hypersensitivity reactions, including anaphylaxis, have occurred during and immediately after IV or IM administration of phytonadione injection . It is recommended to administer Phytonadione by the subcutaneous route, whenever possible .

properties

IUPAC Name

2-methyl-3-[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20-/t23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWXNTAXLNYFJB-ODDKJFTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(/C)\CCC[C@H](C)CCC[C@H](C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166864
Record name Phytonadione, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phytonadione, (Z)-

CAS RN

16033-41-3, 79082-95-4
Record name Phytonadione, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016033413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phytonadione, (Z)-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079082954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phytonadione, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHYTONADIONE, (Z)-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222Q5Y8X26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHYTONADIONE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW760MCX0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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